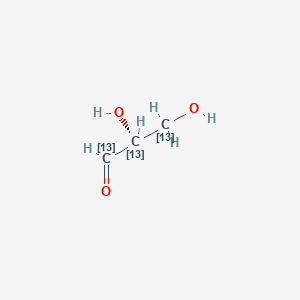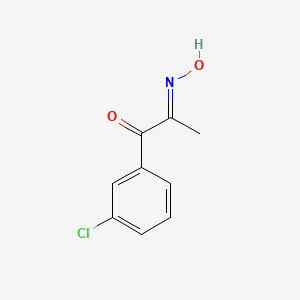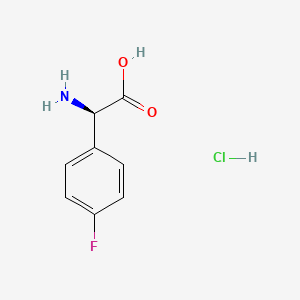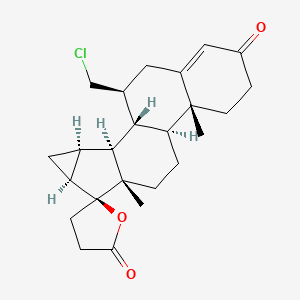
(2R)-2,3-Dihydroxy(1,2,3-13C3)propanal
Vue d'ensemble
Description
“(2R)-2,3-Dihydroxy(1,2,3-13C3)propanal” is an isotope form of Glyceraldehyde . It is the simplest of all aldoses and has been shown to be one of the carbonyl metabolites of dietary fructose . The compound is soluble in water and appears as a clear colorless solution .
Physical And Chemical Properties Analysis
“(2R)-2,3-Dihydroxy(1,2,3-13C3)propanal” is soluble in water . Its molecular weight is 93.06 . More detailed physical and chemical properties were not available in the resources I accessed.Propriétés
IUPAC Name |
(2S)-2,3-dihydroxy(1,2,3-13C3)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-NOJZMAGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13CH]=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)